![molecular formula C12H13NO3 B1269992 {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid CAS No. 832681-49-9](/img/structure/B1269992.png)

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

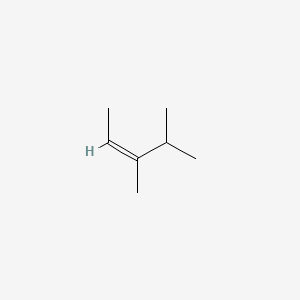

Synthesis of compounds with complex structures like "{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid" involves multi-step processes, including cyclization reactions and the use of Lewis acid catalysts for creating heterocycles from peptide acetals. These methods provide a pathway to novel amino acid-derived heterocycles and peptidomimetic scaffolds, offering a versatile approach for the synthesis of similar compounds (Todd, Ndubaku, & Bartlett, 2002).

Molecular Structure Analysis

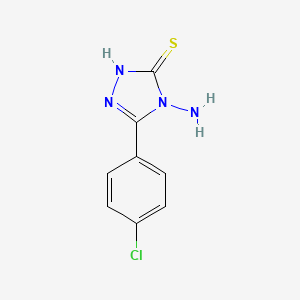

X-ray diffraction techniques and NMR spectroscopy are critical in determining the molecular structure of related compounds. For instance, the structural and spectroscopic studies of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds provide insights into the molecular configurations and the importance of intermolecular hydrogen bonds in stabilizing structures (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of cyclopropyl-containing compounds are influenced by their structural characteristics. For example, the cyclization reactions of cyclopropylideneacetic acids and esters mediated by CuX(2) highlight the selectivity and yields of different products, demonstrating the versatility of cyclopropyl groups in chemical synthesis (Huang & Zhou, 2002).

Physical Properties Analysis

The physical properties of cyclopropyl-containing compounds can be analyzed through spectroscopic and thermal methods. The study of biphenyl-4,4′-diacetic acid, for instance, shows the impact of substituents on crystal structure and thermal stability, which could be relevant for understanding the physical properties of "{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid" (Sienkiewicz-Gromiuk, Głuchowska, Tarasiuk, Mazur, & Rzączyńska, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are closely related to the molecular structure. The reactivity of N-cyclopropyl-N-alkylanilines with nitrous acid, producing N-alkyl-N-nitrosoaniline through the specific cleavage of the cyclopropyl group, exemplifies how structural elements influence chemical behavior and properties (Loeppky & Elomari, 2000).

Applications De Recherche Scientifique

Metabolic Studies and Species Differences

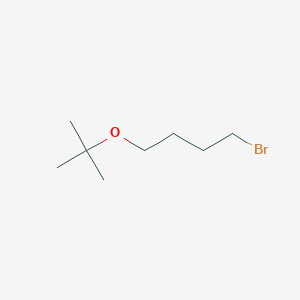

The metabolism of this compound, a nonsteroidal anti-inflammatory agent, has been studied in rats, dogs, and monkeys, revealing significant species differences in its biotransformation. In rats, most of the compound was excreted unchanged, while in monkeys and dogs, various metabolites and conjugates were identified, indicating diverse metabolic pathways across species (Lan, El-Hawey, Dean, & Schreiber, 1975).

Reactivity and Synthesis Studies

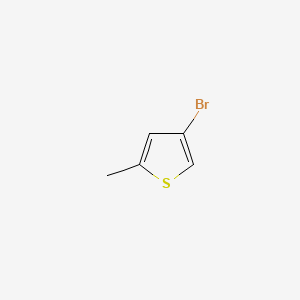

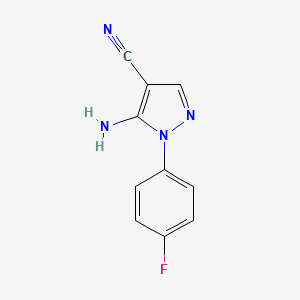

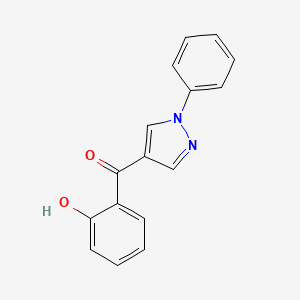

Research on the reactivity of enaminocarbonyl compounds, including those similar to {4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid, has shown that they can react with 1-phenylpyrazolidin-3,5-dione to yield pyrano[2,3-c]pyrazoles. This study provides insights into the chemical behavior and potential applications of this compound in synthesis (Maquestiau & Eynde, 2010).

Antioxidant and Inhibitory Studies

Investigations into the antioxidant properties and xanthine oxidase inhibitory activities of compounds derived from similar amino acids have been conducted. These studies are crucial for understanding the potential therapeutic applications of such compounds (Ikram et al., 2015).

Molecular Structure and Binding Studies

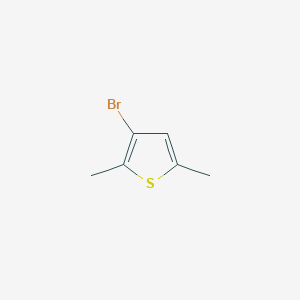

Studies have also focused on the crystalline structure of related compounds and their binding properties, which are vital for understanding their interaction with biological molecules and potential applications in drug design (Prayzner, Ojadi, Golen, & Williard, 1996).

Application in Coordination Chemistry

Research has also explored the synthesis of chiral complexes involving amino acids and transition metals, providing insights into the use of such compounds in coordination chemistry and potential applications in catalysis (Enamullah et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWJWGOECZCPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361392 |

Source

|

| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid | |

CAS RN |

832681-49-9 |

Source

|

| Record name | {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.